molecular formula C33H62N2O4 B15011713 nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

Katalognummer: B15011713
Molekulargewicht: 550.9 g/mol
InChI-Schlüssel: IEPOXPIPJDICHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate is a complex organic compound characterized by its unique structure, which includes nonyl groups, cyclohexyl rings, and carbamate functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the nonyloxycarbonylamino cyclohexyl intermediate, which is then reacted with another cyclohexyl derivative to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures are crucial due to the potential hazards associated with handling organic solvents and reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Wirkmechanismus

The mechanism of action of nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Nonyl N-{4-[(4-{[(pentyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate
  • Nonyl N-{4-[(4-{[(hexyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

Uniqueness

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate is unique due to its specific nonyl group and the arrangement of its cyclohexyl rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to potential therapeutic uses. Further research and development may uncover even more applications and benefits of this intriguing compound.

Eigenschaften

Molekularformel

C33H62N2O4

Molekulargewicht

550.9 g/mol

IUPAC-Name

nonyl N-[4-[[4-(nonoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C33H62N2O4/c1-3-5-7-9-11-13-15-25-38-32(36)34-30-21-17-28(18-22-30)27-29-19-23-31(24-20-29)35-33(37)39-26-16-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3,(H,34,36)(H,35,37)

InChI-Schlüssel

IEPOXPIPJDICHY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.